1-(3-Chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
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Description
1-(3-Chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has been studied for its potential use in scientific research. This compound is a pyrazolopyrimidine derivative that has been found to have interesting biochemical and physiological effects. In
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research has explored the antimicrobial and anticancer activities of pyrazolo[3,4-d]pyrimidine derivatives. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including 1-(3-Chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, demonstrated promising results in in vitro studies. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin and also showed substantial antimicrobial activity (Hafez et al., 2016).
Herbicidal Activity
Studies on pyrazolo[3,4-d]pyrimidine-4-one derivatives have shown that they possess herbicidal properties. Compounds in this category demonstrated significant inhibition activities against the roots of certain plants, indicating potential applications in agriculture (Luo et al., 2017).
Intermediate for Pharmacological Agents
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, closely related to the compound , has been highlighted as a useful intermediate for synthesizing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These compounds are of interest due to their potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Anti-Inflammatory and Ulcerogenicity Studies
Derivatives of pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized and evaluated for their anti-inflammatory activity. Some compounds showed good anti-inflammatory activity, comparable to the reference drug indomethacin, with minimal ulcerogenic effects. This suggests potential therapeutic applications for inflammatory conditions (El-Tombary, 2013).
properties
IUPAC Name |
1-(3-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N4O/c19-12-2-1-3-13(7-12)25-17-14(8-23-25)18(26)24(10-22-17)9-11-4-5-15(20)16(21)6-11/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGBMXYLLZMASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
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